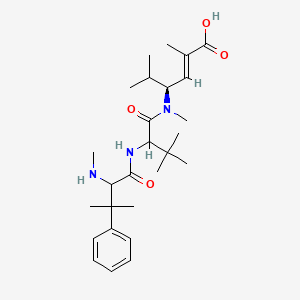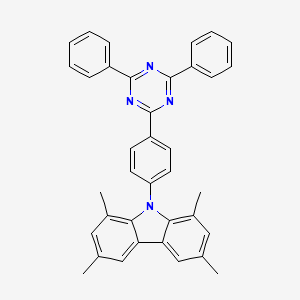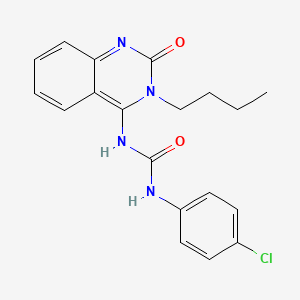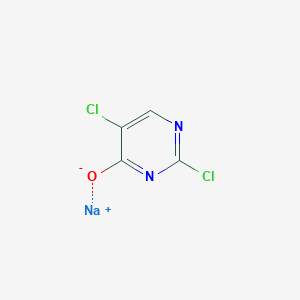
sodiuM 2,5-dichloropyriMidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dichloropyrimidin-4-olate is a chemical compound with the molecular formula C4HCl2N2NaO and a molecular weight of 186.96 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring and a sodium salt at the 4 position.
Métodos De Preparación
One common method involves the reaction of 2,5-dichloropyrimidin-4-ol with sodium hydroxide to form the sodium salt . Industrial production methods may involve large-scale chlorination and subsequent neutralization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium 2,5-dichloropyrimidin-4-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove chlorine atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,5-dichloropyrimidin-4-ol and sodium hydroxide.
Common reagents used in these reactions include sodium hydroxide, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2,5-dichloropyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 2,5-dichloropyrimidin-4-olate involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antiviral effects .
Comparación Con Compuestos Similares
Sodium 2,5-dichloropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:
2,5-Dichloropyrimidin-4-ol: Similar structure but lacks the sodium salt, which may affect its solubility and reactivity.
2-Aminopyrimidine Derivatives: These compounds have an amino group instead of chlorine atoms and exhibit different biological activities.
4(3H)-Pyrimidinone, 2,5-dichloro-, sodium salt (11): A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium salt, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C4HCl2N2NaO |
|---|---|
Peso molecular |
186.96 g/mol |
Nombre IUPAC |
sodium;2,5-dichloropyrimidin-4-olate |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1 |
Clave InChI |
WXTHVGQORJVAOV-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
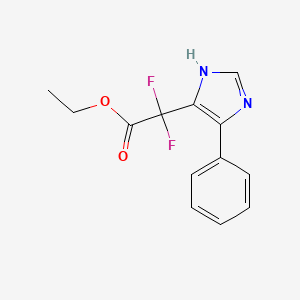
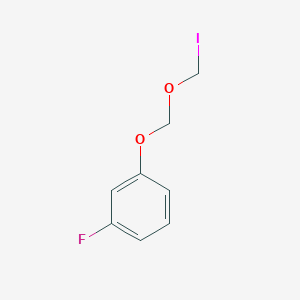
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)

